molecular formula C7H6N2O5 B14863495 6-Methoxy-4-nitropyridine-2-carboxylic acid

6-Methoxy-4-nitropyridine-2-carboxylic acid

Cat. No.: B14863495
M. Wt: 198.13 g/mol
InChI Key: APSMJHVEYKUQQU-UHFFFAOYSA-N
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Description

6-Methoxy-4-nitropyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-nitropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 6-methoxypyridine-2-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position.

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method utilizes boron reagents and palladium catalysts to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is 6-methoxy-4-aminopyridine-2-carboxylic acid.

    Substitution: Products vary depending on the substituents introduced, such as 6-hydroxy-4-nitropyridine-2-carboxylic acid.

Scientific Research Applications

6-Methoxy-4-nitropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

6-Methoxy-4-nitropyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

The presence of the methoxy and nitro groups in this compound distinguishes it from these similar compounds, providing unique chemical properties and reactivity .

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

6-methoxy-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O5/c1-14-6-3-4(9(12)13)2-5(8-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

APSMJHVEYKUQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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